molecular formula C19H25NOS B4226790 2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline

2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline

Cat. No.: B4226790
M. Wt: 315.5 g/mol
InChI Key: USGKYSYZMCJYHV-UHFFFAOYSA-N
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Description

2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline is a compound that combines the structural features of adamantane and tetrahydroisoquinoline Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to its derivatives Tetrahydroisoquinoline, on the other hand, is a bicyclic compound that is often found in natural products and pharmaceuticals

Preparation Methods

The synthesis of 2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline typically involves the introduction of the adamantylsulfinyl group to the tetrahydroisoquinoline core. One common method involves the reaction of 1-adamantylsulfinyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The adamantyl group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

    Hydrolysis: The sulfinyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantyl group is known to enhance the lipophilicity of the compound, allowing it to easily cross cell membranes and interact with intracellular targets. The sulfinyl group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins. The tetrahydroisoquinoline core can interact with various receptors and enzymes, leading to a range of biological effects .

Comparison with Similar Compounds

2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline can be compared with other similar compounds, such as:

    1-adamantylamine: A simpler adamantane derivative with applications in medicinal chemistry.

    1,2,3,4-tetrahydroisoquinoline: The parent compound of the tetrahydroisoquinoline family, known for its biological activity.

    2-(1-adamantylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: A related compound with a sulfonyl group instead of a sulfinyl group, which may exhibit different reactivity and biological activity.

The uniqueness of this compound lies in the combination of the adamantylsulfinyl and tetrahydroisoquinoline moieties, which imparts distinct physical, chemical, and biological properties to the compound .

Properties

IUPAC Name

2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS/c21-22(20-6-5-17-3-1-2-4-18(17)13-20)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-4,14-16H,5-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGKYSYZMCJYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline
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2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline
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2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline
Reactant of Route 4
2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline
Reactant of Route 5
2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline
Reactant of Route 6
2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline

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